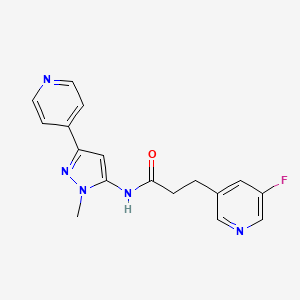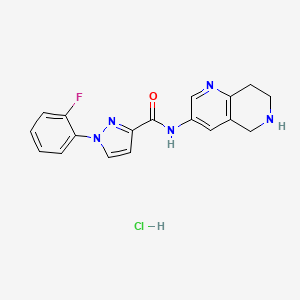![molecular formula C19H28N2O B7641206 1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7641206.png)
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
作用机制
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in an increase in dopaminergic neurotransmission, which is associated with the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the central nervous system, resulting in various biochemical and physiological effects. It increases the release of dopamine in the nucleus accumbens, which is the reward center of the brain, leading to feelings of pleasure and euphoria. This compound also affects the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.
实验室实验的优点和局限性
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, such as its high toxicity and potential for abuse. Therefore, caution must be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for 1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one research, including the development of new compounds based on its structure that may have improved pharmacological properties. Additionally, further studies are needed to understand the long-term effects of this compound on the central nervous system and its potential therapeutic applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has unique properties and a mechanism of action that makes it valuable for scientific research. It acts as a dopamine reuptake inhibitor and has significant effects on the central nervous system. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, this compound has the potential to contribute to the development of new drugs for the treatment of various diseases.
合成方法
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 4-piperidone with 2-methyl-2-phenylpropyl bromide. The resulting product is purified using chromatography techniques to obtain the final compound.
科学研究应用
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one is widely used in scientific research as a reference compound for studying the mechanism of action of other piperidine derivatives. It is also used as a starting material for the synthesis of other compounds with similar properties. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and anxiety disorders.
属性
IUPAC Name |
1-[1-(2-methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-19(2,16-7-4-3-5-8-16)15-20-13-10-17(11-14-20)21-12-6-9-18(21)22/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHLDRPAZRKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N2CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)

![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)
![4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7641146.png)
![N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
![N-[2-[(6-methylpyridin-2-yl)amino]ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641169.png)
![2-ethyl-2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]butanoic acid](/img/structure/B7641175.png)
![2-[Cyclopentyl-[(1-methyl-3-phenylpyrazol-4-yl)methyl]amino]acetamide](/img/structure/B7641180.png)
![2-Amino-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7641187.png)
![3-methylsulfinyl-N-[1-(3-methylthiophen-2-yl)ethyl]butan-1-amine](/img/structure/B7641198.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B7641213.png)
![1-(1-methylpyrazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propan-1-amine](/img/structure/B7641226.png)
